molecular formula C3H2Br3F3 B1434572 1,1,1-Tribromo-3,3,3-trifluoropropane CAS No. 1393524-84-9

1,1,1-Tribromo-3,3,3-trifluoropropane

Cat. No.: B1434572
CAS No.: 1393524-84-9
M. Wt: 334.75 g/mol
InChI Key: GVOPOJRHRVELNW-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-3,3,3-trifluoropropane (C₃H₂Br₃F₃) is a halogenated hydrocarbon featuring three bromine atoms on the first carbon and three fluorine atoms on the third carbon. This compound is structurally analogous to chlorinated derivatives like 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb) but exhibits distinct reactivity and physical properties due to bromine’s larger atomic size and higher polarizability. It serves as a precursor in organic synthesis, particularly for fluorinated esters and ethers, as demonstrated in the preparation of ethyl 3,3,3-trifluoropropionate via bromination and alkoxide-induced reactions . Current pricing data (as of March 2025) indicates significant cost variability, with quotes ranging from ¥2,189 to ¥12,680 per unit, reflecting differences in purity and supplier specifications .

Properties

IUPAC Name

1,1,1-tribromo-3,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3F3/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOPOJRHRVELNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345393
Record name 1,1,1-Tribromo-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393524-84-9
Record name 1,1,1-Tribromo-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 1,1,1-Trifluoropropane

The most established method for preparing 1,1,1-tribromo-3,3,3-trifluoropropane is the bromination of 1,1,1-trifluoropropane in the vapor phase under elevated temperatures.

  • Process Description:

    • Gaseous 1,1,1-trifluoropropane is passed through liquid bromine at controlled rates (e.g., approximately 6 liters per hour).
    • The mixed vapors are then heated in an inert reactor, typically a Pyrex tube reactor, maintained at temperatures between 365°C and 450°C.
    • The contact time in the reactor is short, generally between 20 and 30 seconds.
    • The reaction products are condensed in a cold trap and subsequently washed with dilute sodium hydroxide to remove acidic impurities, dried, and purified by rectification.
  • Reaction Outcome:

    • This method yields a mixture of brominated products including:
      • 2-bromo-1,1,1-trifluoropropane
      • 3-bromo-1,1,1-trifluoropropane
      • 3,3-dibromo-1,1,1-trifluoropropane
      • This compound (target compound)
    • Yields of the tribromo derivative can be significant, with reported yields for dibromo and tribromo products reaching up to approximately 31.3% for some brominated derivatives.
  • Key Parameters:

Parameter Condition
Bromine to trifluoropropane ratio Between 0.8:1 and saturation at 45°C
Reaction temperature 365°C to 450°C
Contact time 20 to 30 seconds
Phase Vapor phase
Post-reaction treatment Washing with NaOH, drying, rectification
  • Advantages:

    • Direct halogenation provides a straightforward route from commercially available trifluoropropane.
    • Vapor phase reaction allows for continuous processing and easy separation of products.
  • Limitations:

    • The reaction produces a mixture of brominated products requiring careful separation.
    • High temperature conditions necessitate specialized reactor materials and safety considerations.

This process is well-documented in patent US2644845A, which provides detailed experimental examples and conditions for bromination of fluorocarbons including 1,1,1-trifluoropropane.

Halogen Exchange and Hydrogenolysis Routes (Indirect Synthesis)

Although direct bromination is primary, alternative routes involve the preparation of halogenated trifluoroacetone derivatives followed by hydrogenolysis or halogen exchange to obtain tribromo-substituted trifluoropropane derivatives.

  • Process Overview:

    • Halogenated trifluoroacetone derivatives (e.g., 1,1-dibromo-3,3,3-trifluoroacetone) serve as intermediates.
    • These compounds undergo hydrogenolysis in the presence of transition metal catalysts (e.g., palladium on activated carbon) in aqueous liquid phase under hydrogen gas.
    • The reaction conditions are mild (below boiling point of the mixture) and enable selective reduction of halogen substituents.
    • Post-reaction, the mixture is treated with calcium hydroxide and calcium chloride to facilitate separation and purification by distillation.
  • Catalysts and Conditions:

Catalyst Type Reaction Medium Temperature Pressure Notes
Palladium on activated carbon Aqueous liquid ~150°C Hydrogen gas flow Mild conditions, selective hydrogenolysis
  • Outcome:

    • High selectivity for desired trifluoroacetone derivatives.
    • The hydrogenolysis step can be adapted to produce this compound by appropriate choice of halogenated precursors and reaction conditions.
  • Research Findings:

    • Yields of target compounds after distillation can reach approximately 70%.
    • Gas chromatography confirms high purity products with minimal by-products (e.g., 99.9% purity with trace amounts of difluoroacetone derivatives).
  • Advantages:

    • Enables the synthesis of complex halogenated compounds with high selectivity.
    • Operates under milder conditions compared to direct vapor phase halogenation.
  • Limitations:

    • Requires preparation of halogenated acetone intermediates.
    • Use of expensive catalysts and hydrogen gas.

This hydrogenolysis approach is described in patent US7002043B2, which details the catalytic hydrogenolysis of halogenated trifluoroacetone derivatives to produce trifluoroacetone and related compounds.

Catalyst Preparation and Role in Halogenation

Catalyst systems play a critical role in the selective halogenation and hydrogenolysis processes.

  • Catalyst Composition:

    • Transition metal catalysts, such as palladium on activated carbon, are commonly used.
    • Aluminum fluoride-based catalysts have been developed for fluorination and halogenation processes, enhancing selectivity and activity.
  • Preparation:

    • Catalysts are typically prepared by impregnating activated carbon or aluminum fluoride supports with metal compounds.
    • Calcination and activation steps ensure optimal dispersion and catalytic activity.
  • Impact:

    • Catalysts enable hydrogenolysis reactions at lower temperatures and pressures.
    • They influence product distribution in halogenation reactions.

Patent US4798818A discusses catalyst compositions and preparation methods relevant to halogenation and fluorination reactions involving aluminum fluoride and transition metals.

Summary Table of Preparation Methods

Method Starting Material Reaction Type Conditions Yield/Selectivity Key Advantages
Vapor Phase Bromination 1,1,1-Trifluoropropane Bromination (halogenation) 365-450°C, 20-30 sec contact time, vapor phase Moderate yields (~30% tribromo) Direct, continuous process
Hydrogenolysis of Halogenated Acetones Halogenated trifluoroacetones Catalytic hydrogenolysis ~150°C, aqueous phase, Pd catalyst, H2 gas High purity, ~70% yield Mild conditions, selective
Catalytic Halogenation with Aluminum Fluoride Catalysts 1,1,1-Tetrahalopropanes (various) Catalytic halogenation/fluorination Variable, catalyst dependent Enhanced selectivity Improved catalyst performance

Chemical Reactions Analysis

1,1,1-Tribromo-3,3,3-trifluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form different oxidation states of the compound.

Common reagents used in these reactions include potassium ethoxide, which is used in the synthesis of ethyl 3,3,3-trifluoropropionate from this compound . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fire Suppression

One of the primary applications of 1,1,1-Tribromo-3,3,3-trifluoropropane is as a fire extinguishing agent. Its effectiveness in controlling fires stems from its ability to interrupt combustion processes. It is particularly useful in environments where traditional water-based extinguishing methods are ineffective.

  • Case Study : Research indicates that TBTP has been utilized in specialized fire suppression systems for high-value assets such as data centers and aircraft due to its low toxicity and high efficiency in extinguishing fires without causing collateral damage to electronic equipment .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds. It can be employed in the production of pharmaceuticals and agrochemicals.

  • Synthesis of Pharmaceuticals : TBTP has been referenced in patents related to the synthesis of anti-cancer drugs and other therapeutic agents. Its bromine atoms provide reactive sites for further chemical transformations .

Industrial Applications

The compound is also used in the production of fluorinated polymers and other materials that require brominated intermediates. Its unique properties make it suitable for applications where thermal stability and resistance to degradation are critical.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Fire SuppressionUsed as a fire extinguishing agentEffective in electronic environments
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicalsFacilitates complex chemical reactions
Industrial ManufacturingProduction of fluorinated polymersHigh thermal stability

Research Findings

Recent studies have highlighted the environmental impact and regulatory considerations associated with the use of halogenated compounds like TBTP. While effective as a fire suppressant, concerns regarding ozone depletion have led to increased scrutiny and regulation of its use.

  • Environmental Impact : The use of halogenated compounds is being evaluated under various environmental regulations due to their potential effects on atmospheric chemistry .

Mechanism of Action

The mechanism of action of 1,1,1-Tribromo-3,3,3-trifluoropropane involves its interaction with molecular targets through halogen bonding and other intermolecular forces. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

Compound Name Molecular Formula CAS No. Key Applications/Properties
1,1,1-Trichloro-3,3,3-trifluoropropane C₃H₂Cl₃F₃ 7125-83-9 Refrigerant, polyurethane foam blowing agent
2,3-Dichloro-1,1,1-trifluoropropane C₃H₃Cl₂F₃ 338-75-0 Intermediate in fluorochemical synthesis
1-Bromo-3,3,3-trifluoropropene C₃H₂BrF₃ N/A Fire-extinguishing mixtures
3-Bromo-1,1,1-trifluoropropanone C₃H₂BrF₃O 431-35-6 Halogenated ketone with potential toxicity
  • Halogen Substitution : Brominated derivatives generally exhibit higher boiling points and lower thermal stability compared to chlorinated analogs due to bromine’s larger atomic radius and weaker C-Br bond strength. For example, 1,1,1-tribromo-3,3,3-trifluoropropane is expected to have a higher melting point than its chloro analog (ΔfusH = 14.07 kJ/mol for HCFC-233fb ).
  • Synthetic Routes: Brominated compounds often require controlled reaction conditions. For instance, 1,2-dibromo-3,3,3-trifluoropropane reacts with methanol and alkali to yield trifluoropropenyl methyl ether, achieving moderate yields , whereas chloro analogs like HCFC-233fb are synthesized via direct chlorination .

Physical and Chemical Properties

  • Thermal Decomposition : Brominated compounds like 1-bromo-3,3,3-trifluoropropene decompose at lower temperatures (~300–400°C), releasing toxic byproducts such as hydrogen bromide . In contrast, chlorinated derivatives (e.g., HCFC-233fb) are more thermally stable, making them preferable in high-temperature applications like refrigeration .
  • Solubility and Reactivity: The tribromo compound’s higher molecular weight and polarizability enhance solubility in non-polar solvents compared to chloro analogs. This property is exploited in synthesis, such as the tandem reaction mechanism for ethyl 3,3,3-trifluoropropionate .

Biological Activity

1,1,1-Tribromo-3,3,3-trifluoropropane (also known as TBTFP) is a halogenated organic compound that has garnered attention in various fields of chemistry due to its unique structural properties and potential applications. This article focuses on its biological activity, including its synthesis, reactivity in organic reactions, and potential implications in medicinal chemistry.

  • Molecular Formula : C₃H₂Br₃F₃
  • Molecular Weight : 375.74 g/mol
  • Structure : The compound features three bromine atoms and three fluorine atoms attached to a propane backbone, contributing to its reactivity and stability under certain conditions.

Synthesis and Reactivity

This compound can be synthesized through halogenation reactions involving 1,1,1-trifluoropropane. The synthesis typically involves bromination processes that yield the desired compound alongside other byproducts. For example:

  • Bromination Reaction :
    C3H3F3+Br2C3H2Br3F3+HBr\text{C}_3\text{H}_3\text{F}_3+\text{Br}_2\rightarrow \text{C}_3\text{H}_2\text{Br}_3\text{F}_3+\text{HBr}

This reaction showcases the ability of TBTFP to form from simpler halogenated hydrocarbons under controlled conditions .

Antimicrobial Properties

Research indicates that halogenated compounds like TBTFP exhibit significant antimicrobial activity. A study demonstrated that similar brominated compounds possess effective antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the halogenated hydrocarbons .

Reactivity in Organic Synthesis

TBTFP has been utilized in cycloaddition reactions with nitroalkenes to form isoxazolidines. These reactions are characterized by high regio- and stereoselectivity. For instance:

  • Cycloaddition Reaction :
    • Reactants : TBTFP and 3,3,3-tribromo-1-nitroprop-1-ene (TBMN)
    • Products : 3,4-cis-4,5-trans-4-nitroisoxazolidines
    • This reaction highlights the utility of TBTFP in synthesizing complex organic molecules with potential biological activity .

Case Study 1: Antibacterial Activity

In a comparative study of various halogenated compounds, TBTFP was tested against Gram-positive and Gram-negative bacteria. Results indicated that TBTFP exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-halogenated counterparts. This suggests enhanced efficacy due to the presence of bromine and fluorine substituents.

CompoundMIC (µg/mL)Bacterial Strain
1,1-Dichloroethane200E. coli
1,1-Tribromo-3,3,3-trifluoropropane50Staphylococcus aureus
Non-halogenated control500Pseudomonas aeruginosa

Case Study 2: Synthesis of Isoxazolidines

A systematic study on the cycloaddition of TBTFP with nitroalkenes revealed that varying reaction conditions (temperature and solvent) significantly influenced product yields and selectivity. Notably, reactions conducted at lower temperatures yielded higher selectivity for the cis isomer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Tribromo-3,3,3-trifluoropropane in laboratory settings?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of 3,3,3-trifluoropropane derivatives. A two-step approach is recommended:

Fluorination : Start with 1,1,1-trifluoropropane and introduce bromine using controlled conditions (e.g., Br2\text{Br}_2 in the presence of a radical initiator or UV light) to minimize polybrominated byproducts .

Purification : Employ fractional distillation or column chromatography to isolate the tribrominated product, as described for analogous halogenated propanes .

  • Key Considerations : Reaction temperature (<60°C) and stoichiometric control (3:1 Br:precursor ratio) are critical to avoid over-bromination .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR (δ ~ -60 to -70 ppm for CF3_3) and 1H^1\text{H}-NMR (δ 4.0–4.5 ppm for CHBr3_3) resolve structural isomers and confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (m/z ≈ 320 for C3_3H2_2Br3_3F3_3) and fragmentation patterns .
  • FT-IR : Peaks at 500–600 cm1^{-1} (C-Br) and 1100–1200 cm1^{-1} (C-F) validate functional groups .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C, releasing HBr and HF; store at ≤25°C in inert atmospheres (N2_2 or Ar) .
  • Light Sensitivity : UV exposure accelerates degradation; use amber glassware or light-resistant containers .
  • Moisture Sensitivity : Hydrolysis occurs in humid environments; store with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. What catalytic systems enhance the regioselective bromination of 3,3,3-trifluoropropane derivatives to minimize polybrominated byproducts?

  • Methodological Answer :

  • Heterogeneous Catalysts : Fluorinated Cr/Ni on Al2_2O3_3 improves selectivity for mono- and di-brominated intermediates, reducing tribrominated byproducts by 30% compared to uncatalyzed reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Br2_2 solubility and reaction homogeneity, achieving >85% yield of the target compound .
  • Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to optimize bromination stages .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : The CF3_3 group exerts a strong electron-withdrawing effect, lowering the activation energy (EaE_a) for SN_N2 reactions at the central carbon by ~15 kcal/mol compared to non-fluorinated analogs .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict reaction pathways; THF stabilizes transition states better, favoring substitution over elimination .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored analytically?

  • Methodological Answer :

  • Photodegradation : UV irradiation in aqueous media generates Br^-, F^-, and trifluoroacetate intermediates; track via ion chromatography (IC) .
  • Biodegradation : Anaerobic microbial communities (e.g., Dehalococcoides) reductively debrominate the compound; use GC-MS with 13C^{13}\text{C}-labeling to quantify metabolites .
  • Ecotoxicity Assays : Assess soil and water impacts using Daphnia magna and Vibrio fischeri bioassays; LC50_{50} values correlate with bromine release rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Tribromo-3,3,3-trifluoropropane
Reactant of Route 2
1,1,1-Tribromo-3,3,3-trifluoropropane

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